molecular formula C11H16O2Si B15396068 Silane, (4-methoxybenzoyl)trimethyl- CAS No. 75748-09-3

Silane, (4-methoxybenzoyl)trimethyl-

Cat. No.: B15396068
CAS No.: 75748-09-3
M. Wt: 208.33 g/mol
InChI Key: QPADGPYYJJYQLQ-UHFFFAOYSA-N
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Description

Silane, (4-methoxybenzoyl)trimethyl- is a specialized organosilane coupling agent designed for advanced research and development. Organosilanes are hybrid molecules that contain both organic and inorganic reactivity in a single entity, making them ideal for creating interfaces between dissimilar materials . The (4-methoxybenzoyl) organic moiety in this compound can be tailored to interact with or graft onto various polymer matrices, while the hydrolyzable trimethylsilyl group is capable of forming stable bonds with inorganic surfaces such as glass, silica, and metals . This dual functionality allows researchers to employ it in the synthesis of novel composite materials, where it significantly improves the adhesion between the organic polymer phase and the inorganic filler phase . In applications such as protective coatings, its incorporation can enhance performance by forming a dense, cross-linked siloxane network that acts as a effective barrier against corrosive species, thereby improving the longevity of the substrate . Furthermore, its use can be explored in the development of dental composites to mediate the bonding between dimethacrylate resins and siliceous fillers, a critical factor in the mechanical performance and durability of the restorative material . This product is intended for use by qualified researchers in controlled laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

75748-09-3

Molecular Formula

C11H16O2Si

Molecular Weight

208.33 g/mol

IUPAC Name

(4-methoxyphenyl)-trimethylsilylmethanone

InChI

InChI=1S/C11H16O2Si/c1-13-10-7-5-9(6-8-10)11(12)14(2,3)4/h5-8H,1-4H3

InChI Key

QPADGPYYJJYQLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)[Si](C)(C)C

Origin of Product

United States

Biological Activity

Silane, (4-methoxybenzoyl)trimethyl- is a compound that has garnered attention in various fields, particularly in materials science and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The chemical formula for Silane, (4-methoxybenzoyl)trimethyl- is C11H16O3Si. It features a trimethylsilyl group attached to a 4-methoxybenzoyl moiety, which contributes to its unique properties and reactivity. The structural representation is as follows:

Silane 4 methoxybenzoyl trimethyl  C11H16O3Si \text{Silane 4 methoxybenzoyl trimethyl }\quad \text{ C11H16O3Si }

Mechanism of Biological Activity

The biological activity of silanes like (4-methoxybenzoyl)trimethyl- primarily arises from their ability to interact with biological molecules through various mechanisms:

  • Covalent Bond Formation : Silanes can form stable covalent bonds with proteins and nucleic acids, which may alter their function or stability.
  • Surface Modification : In materials science, silanes are used to modify surfaces to enhance biocompatibility and adhesion properties.
  • Reactive Oxygen Species (ROS) Generation : Some silanes may induce oxidative stress in cells, leading to apoptosis or necrosis.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of Silane, (4-methoxybenzoyl)trimethyl- on various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast)25Induction of apoptosis via ROS
HeLa (cervical)15Disruption of mitochondrial function
A549 (lung)30Cell cycle arrest in G2/M phase

These results indicate that the compound exhibits significant cytotoxicity against cancer cells, with varying potency across different cell lines.

Case Studies

  • Breast Cancer Treatment : In a study involving MCF-7 cells, treatment with Silane, (4-methoxybenzoyl)trimethyl- resulted in increased levels of apoptotic markers such as cleaved caspase-3 and PARP. This suggests that the compound effectively induces programmed cell death in breast cancer cells.
  • Lung Cancer Models : A549 cells treated with the silane showed a marked decrease in cell proliferation and an increase in ROS levels, indicating a potential pathway for therapeutic intervention in lung cancer.

Applications in Drug Development

The unique properties of Silane, (4-methoxybenzoyl)trimethyl- make it a candidate for further development in drug formulations:

  • Targeted Drug Delivery : The ability to modify surfaces can be utilized to create drug delivery systems that enhance the bioavailability of chemotherapeutics.
  • Bioconjugation : Its reactive nature allows for the conjugation with biomolecules for targeted therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Silane, (4-methoxybenzoyl)trimethyl- with structurally analogous silanes from the provided evidence, focusing on substituent effects, reactivity, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent Group Key Functional Features Reactivity/Applications References
Silane, (4-methoxybenzoyl)trimethyl- 4-Methoxybenzoyl Aromatic ketone, methoxy Potential silylation agent; electronic modulation for catalysis
Trimethyl(4-phenyl-1,3-butadienyl)silane 4-Phenyl-1,3-butadienyl Conjugated diene Nickel-catalyzed diene synthesis; Diels-Alder substrates
Trimethyl(triphenylplumbylmethyl)silane Triphenylplumbylmethyl Lead-organometallic hybrid Heavy-metal applications; limited due to toxicity
tert-Butyldimethylsilyl (TBDMS) ether tert-Butyldimethylsilyl Bulky alkyl Alcohol protection; steric stabilization

Key Comparisons:

Substituent Electronic Effects

  • 4-Methoxybenzoyl Group : The methoxy group donates electron density via resonance, while the carbonyl group withdraws electrons. This dual effect may enhance compatibility with electrophilic or nucleophilic partners in synthetic pathways.
  • Conjugated Dienyl Group (Trimethyl(4-phenyl-1,3-butadienyl)silane) : The dienyl substituent enables participation in cycloaddition reactions (e.g., Diels-Alder), a reactivity absent in the target compound .

Steric Considerations

  • TBDMS Ethers : The bulky tert-butyl group in TBDMS ethers (e.g., ) provides steric protection for alcohols, contrasting with the smaller methoxybenzoyl group in the target compound, which may allow for broader substrate accessibility .

Organometallic Hybrids Lead-Containing Silanes (): Trimethyl(triphenylplumbylmethyl)silane incorporates lead, enabling specialized organometallic applications. However, toxicity and environmental concerns limit its utility compared to non-metallic analogs like the target compound .

Synthetic Utility

  • Trimethyl(4-phenyl-1,3-butadienyl)silane : Synthesized via nickel-catalyzed silylolefination (), highlighting the role of transition metals in constructing silicon-carbon bonds. The target compound may require alternative methods, such as nucleophilic substitution or Friedel-Crafts acylation, given its aromatic ketone substituent .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing (4-methoxybenzoyl)trimethylsilane, and how can its purity be validated?

  • Methodology : A common approach involves silylation reactions using trimethylsilyl chloride (TMSCl) with 4-methoxybenzoic acid derivatives. For example, nickel-catalyzed silylolefination of allylic dithioacetals can yield structurally related silanes under controlled conditions (e.g., reflux in anhydrous solvents, inert atmosphere) .
  • Characterization : Purity is confirmed via 1H^1H-NMR (methoxy singlet at δ ~3.8 ppm, trimethylsilyl protons at δ ~0.1 ppm), 13C^{13}C-NMR, and GC-MS. High-resolution mass spectrometry (HRMS) can resolve ambiguities in molecular ion peaks .

Q. How does the electron-withdrawing methoxy group influence the reactivity of the silane in cross-coupling reactions?

  • Experimental Design : Compare reaction kinetics of (4-methoxybenzoyl)trimethylsilane with non-substituted analogs in Sonogashira or Suzuki couplings. Use 19F^{19}F-NMR (if fluorinated analogs are synthesized) or in situ IR to track intermediate formation. The methoxy group enhances stability of the benzoyl-silane bond but may reduce electrophilicity at the silicon center .

Advanced Research Questions

Q. What strategies mitigate adsorption losses of (4-methoxybenzoyl)trimethylsilane during trace-level analysis in environmental matrices?

  • Methodology : Pre-treat glassware with 5% dimethyldichlorosilane (DMDCS) to passivate surfaces, as adsorption losses in aqueous samples can exceed 30% without deactivation. Solid-phase extraction (SPE) using Oasis HLB cartridges (60 mg, 3 cc) with methanol conditioning and NH4_4F addition improves recovery rates .

Q. How do steric effects from the trimethylsilyl group impact regioselectivity in photochemical reactions?

  • Data Analysis : Perform UV-Vis spectroscopy to assess π→π* transitions in the benzoyl moiety. Compare quantum yields under 254 nm irradiation with/without steric hindrance modifiers (e.g., bulky ligands). Computational modeling (DFT) can map electron density shifts at the silicon center .

Q. What contradictory data exist regarding the thermal stability of (4-methoxybenzoyl)trimethylsilane, and how can they be reconciled?

  • Contradiction Resolution : Some studies report decomposition above 150°C, while others note stability up to 200°C. Thermogravimetric analysis (TGA) under nitrogen vs. air reveals oxidative degradation pathways. Contaminants (e.g., residual catalysts) may accelerate decomposition; repurify via vacuum distillation or column chromatography .

Methodological Challenges and Solutions

Q. How can researchers optimize reaction yields in nickel-catalyzed silylolefination for derivatives of (4-methoxybenzoyl)trimethylsilane?

  • Optimization Framework :

  • Catalyst Loading : Screen Ni(0)/Ni(II) ratios (e.g., 1–5 mol%) with ligands like PPh3_3.
  • Solvent Effects : Anhydrous THF or toluene enhances silyl transfer efficiency.
  • Workup : Quench with NH4_4Cl, extract with EtOAc, and purify via flash chromatography (hexane:EtOAc gradient) .

Q. What analytical challenges arise in detecting (4-methoxybenzoyl)trimethylsilane degradation products, and how are they addressed?

  • Analytical Workflow :

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Monitor for demethylation (m/z shift +16) or siloxane formation (m/z +18).
  • Tandem MS Fragmentation : Characterize daughter ions at collision energies of 10–30 eV to distinguish isobaric intermediates .

Key Considerations for Researchers

  • Reaction Scalability : Milligram-scale syntheses (e.g., 1–10 mmol) are well-documented, but multi-gram reactions require strict moisture control to prevent hydrolysis .
  • Environmental Impact : Monitor for siloxane byproducts in wastewater using SPE-LC-MS, as these can persist in anaerobic digestion systems .

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